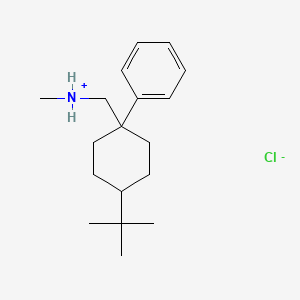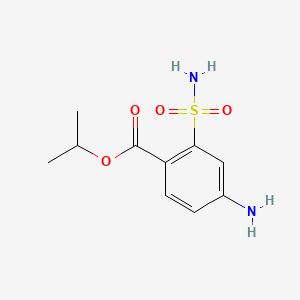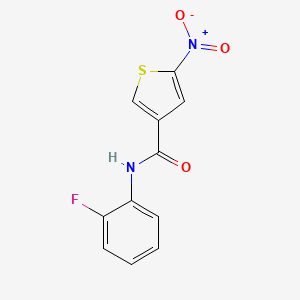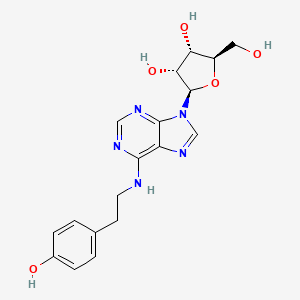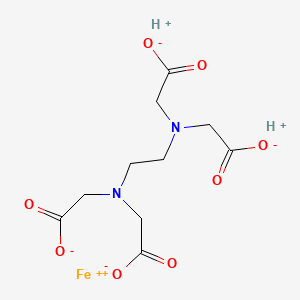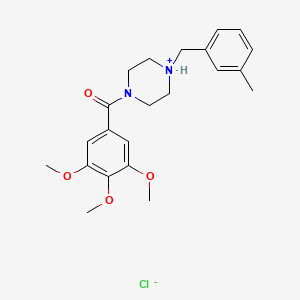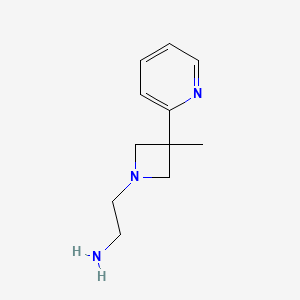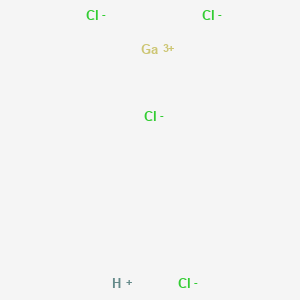
Hydrogen tetrachlorogallate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen tetrachlorogallate(1-) is an inorganic compound with the chemical formula Cl₄GaH. It is also known as gallium tetrachloride hydride. This compound is characterized by its strong acidity and is typically found as a colorless crystalline solid. It is highly soluble in water and polar solvents, making it a versatile reagent in various chemical processes .
準備方法
Hydrogen tetrachlorogallate(1-) can be synthesized through several methods. One common approach involves the reaction of gallium or gallium oxide with hydrochloric acid. This reaction produces hydrogen tetrachlorogallate(1-) as a product . Another method involves the thermal decomposition of dichlorogallane, which is readily available from triethylsilane and gallium trichloride . The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
化学反応の分析
Hydrogen tetrachlorogallate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium trichloride.
Reduction: It can be reduced to form gallium metal.
Substitution: It reacts with organic ligands to form organogallium compounds.
Addition: It reacts with diols, such as catechol and pinacol, to form dinuclear gallium(III) complexes.
Common reagents used in these reactions include hydrochloric acid, triethylsilane, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Hydrogen tetrachlorogallate(1-) has several scientific research applications:
Biology: It is used in the study of gallium’s biological effects and potential therapeutic applications.
Medicine: It is explored for its potential use in medical imaging and as a therapeutic agent.
作用機序
The mechanism by which hydrogen tetrachlorogallate(1-) exerts its effects involves the formation of gallium complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to the desired chemical or biological effects. For example, in organic synthesis, it acts as a Lewis acid catalyst, facilitating the formation of carbon-gallium bonds .
類似化合物との比較
Hydrogen tetrachlorogallate(1-) can be compared with other similar compounds, such as:
Gallium trichloride (GaCl₃): Unlike hydrogen tetrachlorogallate(1-), gallium trichloride does not contain hydrogen and is used primarily as a precursor in the synthesis of other gallium compounds.
Dichlorogallane (HGaCl₂): This compound is a precursor to hydrogen tetrachlorogallate(1-) and is used in similar applications, but it has different reactivity and stability properties.
Pyridinium tetrachlorogallate(III): This compound forms complexes with pyridine, which can be used in various chemical reactions.
Hydrogen tetrachlorogallate(1-) is unique due to its strong acidity and ability to form stable complexes with a wide range of ligands, making it a valuable reagent in both research and industrial applications.
特性
CAS番号 |
16950-50-8 |
|---|---|
分子式 |
Cl4GaH |
分子量 |
212.5 g/mol |
IUPAC名 |
gallium;hydron;tetrachloride |
InChI |
InChI=1S/4ClH.Ga/h4*1H;/q;;;;+3/p-3 |
InChIキー |
OCENEYFJSPERMF-UHFFFAOYSA-K |
正規SMILES |
[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Ga+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




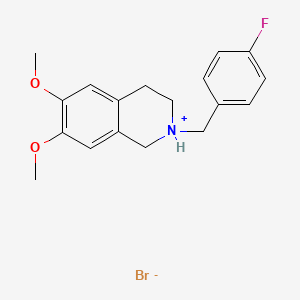

![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)

